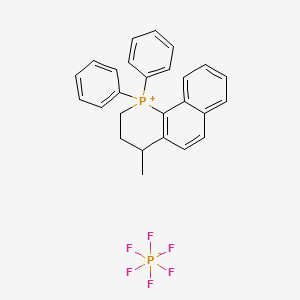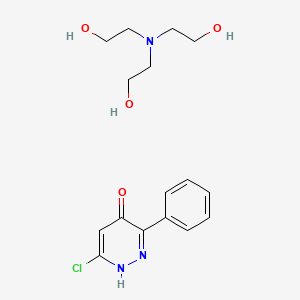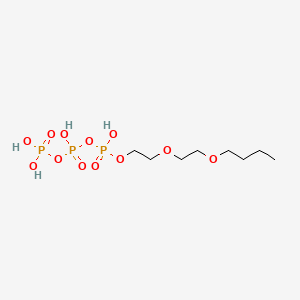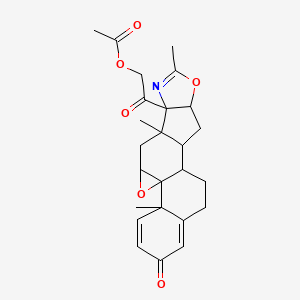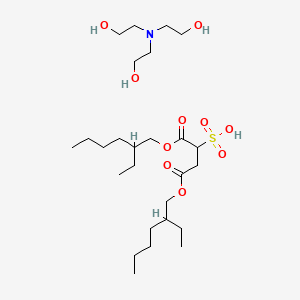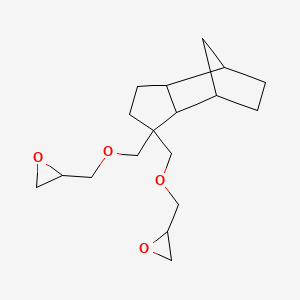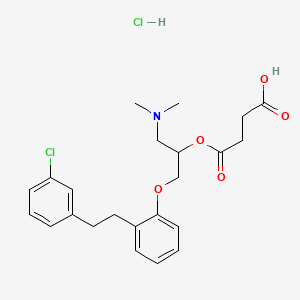
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid esterified with a phenoxy group that is further substituted with a 3-chlorophenyl ethyl group and a dimethylamino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of butanedioic acid with a phenoxy compound. This is followed by the introduction of the 3-chlorophenyl ethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the dimethylamino methyl group, which can be achieved through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale production of complex organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, mono(2-(2-(2-(4-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Butanedioic acid, mono(2-(2-(2-(3-bromophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
Uniqueness
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
86819-22-9 |
|---|---|
Fórmula molecular |
C23H29Cl2NO5 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
4-[1-[2-[2-(3-chlorophenyl)ethyl]phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
Clave InChI |
GNWOHXUPPNIPBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)Cl)OC(=O)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


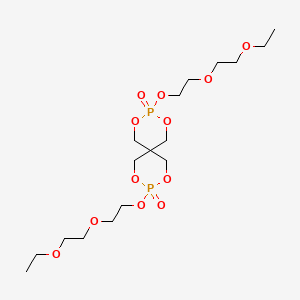
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
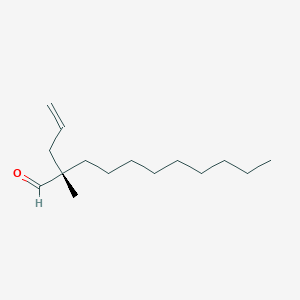

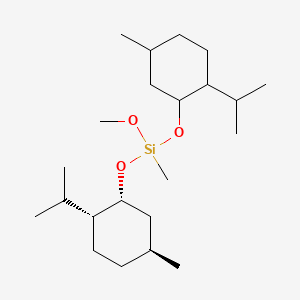
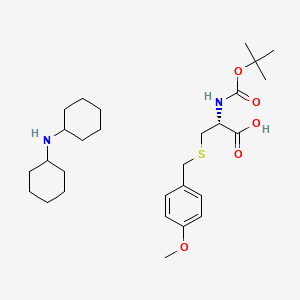

![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
